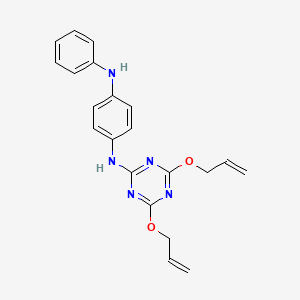
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N'-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with allyloxy and phenylbenzene diamine groups. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of an excess of the corresponding amine . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Triazine derivatives, including this compound, have shown potential as therapeutic agents due to their biological activity.
Mecanismo De Acción
The mechanism of action of N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. Additionally, the allyloxy groups can undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(allyloxy)-N-octadecyl-1,3,5-triazin-2-amine: This compound has similar allyloxy groups but differs in the presence of an octadecyl chain instead of a phenylbenzene diamine moiety.
N-{4,6-bis[2-(het)arylvinyl]pyrimidin-2-yl}-substituted aromatic polycyclic imides: These compounds have similar triazine structures but differ in the substitution pattern and the presence of polycyclic imides.
Uniqueness
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine is unique due to its combination of allyloxy groups and a phenylbenzene diamine moiety
Propiedades
Número CAS |
60640-92-8 |
|---|---|
Fórmula molecular |
C21H21N5O2 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-N-[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-27-20-24-19(25-21(26-20)28-15-4-2)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h3-13,22H,1-2,14-15H2,(H,23,24,25,26) |
Clave InChI |
JWTDUUYINZWIBA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=NC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


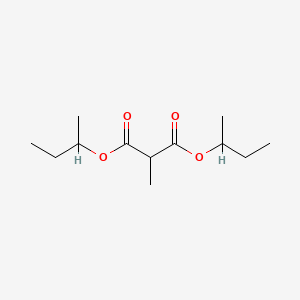
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
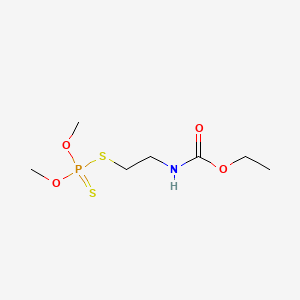
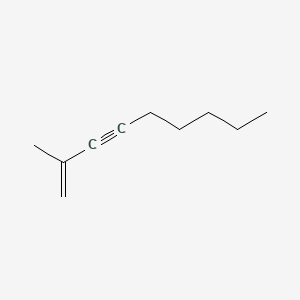

![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
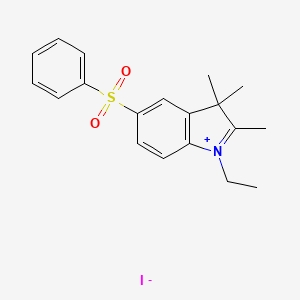
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
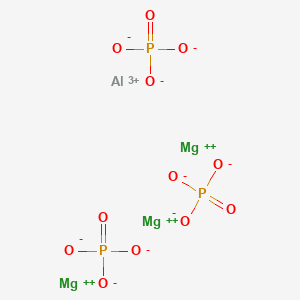
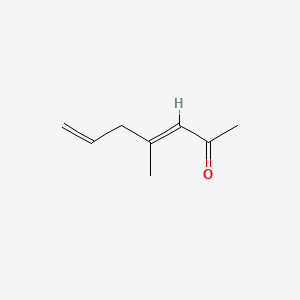
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
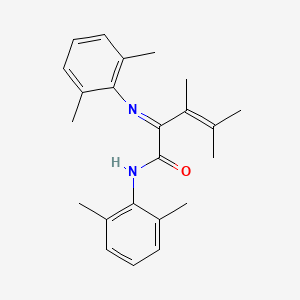
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
